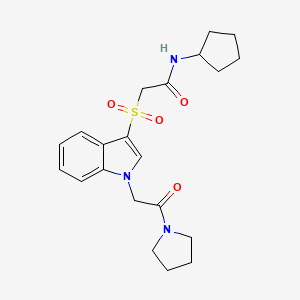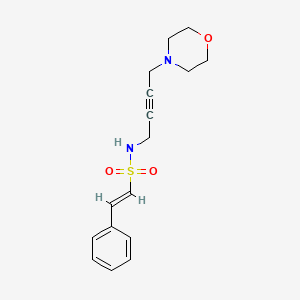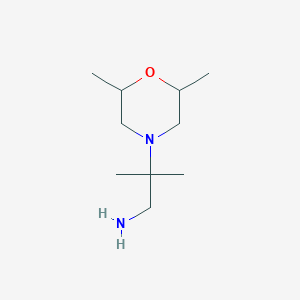![molecular formula C9H18ClNO2 B2861582 (8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride CAS No. 2361610-03-7](/img/structure/B2861582.png)
(8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride” is a fascinating chemical compound used in scientific research. It’s a spiro derivative, which are bicyclic organic compounds formed by two rings linked by one carbon atom . The compound has a unique structure and properties that make it a valuable tool for studying drug delivery systems, biomaterials, and medicinal chemistry.
Synthesis Analysis
A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .Molecular Structure Analysis
The molecular structure of “(8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride” is unique as it simultaneously possesses 3D structural properties and inherent rigidity . The introduction of at least one heterocycle into spiro compounds significantly increases the value of this scaffold as a precursor for the production of drugs .Chemical Reactions Analysis
The general approach for the formation of the pyrrolidine ring in 3,3-disubstituted derivatives is the reduction of 4-halogenobutanonitrile derivatives with lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol, which leads to the closure of the pyrrolidine ring into heterocycles .Physical And Chemical Properties Analysis
The physical form of “(8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride” is a powder . It has a molecular weight of 209.67 . The compound is stored at room temperature .科学的研究の応用
Synthesis Methods
Research has developed efficient strategies for synthesizing azaspirocyclic core structures, which are crucial for the construction of natural products such as halichlorine and pinnaic acids. An intramolecular ene reaction of acylnitroso compounds has been utilized for this purpose, demonstrating the versatility of azaspirocyclic compounds in synthetic organic chemistry (Matsumura et al., 2003).
Structural Analysis
X-ray crystallography has provided detailed insights into the structures of azaspirocyclic compounds. For instance, the synthesis and crystal structure analysis of 4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane revealed its chiral nature and conformational details, highlighting the importance of structural analysis in understanding the properties of these compounds (Wen, 2002).
Biological Applications
Azaspirocyclic compounds have been explored for their antibacterial properties. A study on triaza and dioxa aza spiro derivatives demonstrated their potent in vitro antibacterial activity against various bacterial species, indicating the potential of azaspirocyclic compounds in developing new antibacterial agents (Natarajan et al., 2021).
Anticancer Activity
The anticancer activity of azaspirocyclic compounds has also been investigated. New derivatives have been synthesized and evaluated for their efficacy against different cancer cell lines, with some compounds showing moderate to high inhibition activities. This research underscores the potential of azaspirocyclic compounds in cancer therapy (Flefel et al., 2017).
Optical Material Applications
Azaspirocyclic compounds have found applications in the field of nonlinear optical materials. The study and characterization of such materials, like 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA), have highlighted their potential in developing devices for optical applications (Kagawa et al., 1994).
Safety And Hazards
The safety information for “(8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
特性
IUPAC Name |
(8R,9S)-6-azaspiro[4.5]decane-8,9-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c11-7-5-9(3-1-2-4-9)10-6-8(7)12;/h7-8,10-12H,1-6H2;1H/t7-,8+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPYDZAPQYXBIR-KZYPOYLOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(C(CN2)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(C1)C[C@@H]([C@@H](CN2)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(3,4-dimethoxyphenyl)-4-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2861504.png)
![2-[Dimethylphosphorylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B2861505.png)


![5-(1,3-benzodioxol-5-yl)-3-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2861511.png)


![1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-pyrazole-4-carbonitrile](/img/structure/B2861518.png)


![ethyl 2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-oxoacetate](/img/structure/B2861522.png)